

Application Note: Measuring L-745,870 triphosphate Levels After CZC-25146 Treatment

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Compound of Interest

Compound Name: CZC-25146

Cat. No.: B560049

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Audience: Researchers, scientists, and drug development professionals.

Introduction

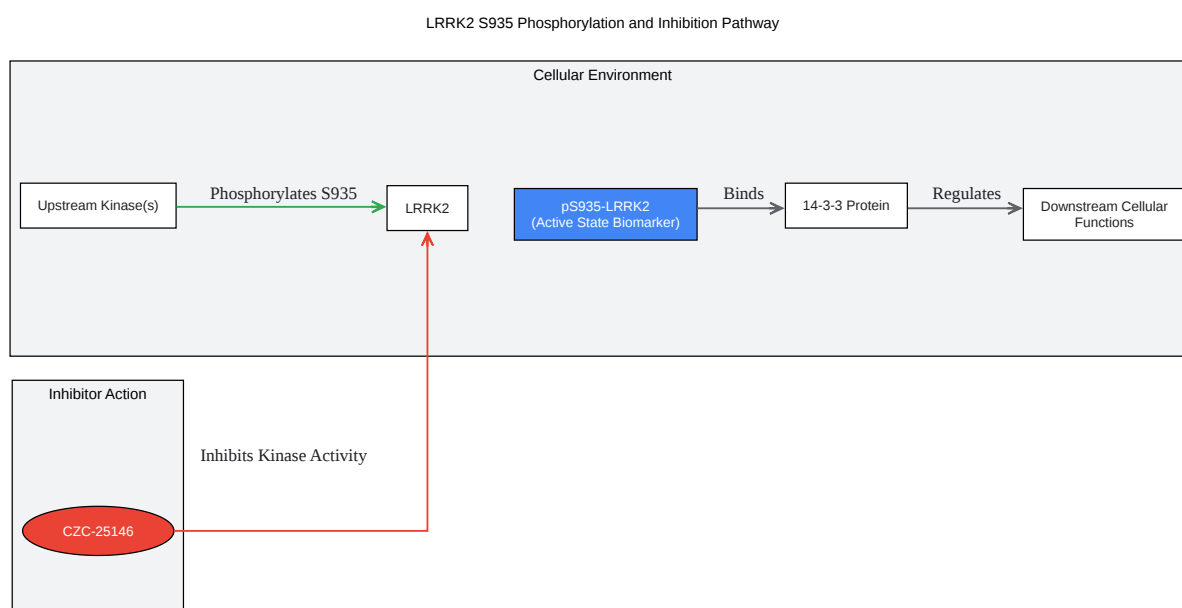
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of familial and sporadic PD, often leading to increased kinase activity.[1][3] The phosphorylation of LRRK2 at serine 935 (pS935) serves as a robust biomarker of the enzyme's activity.[4][5] Treatment with LRRK2 kinase inhibitors consistently leads to a decrease in pS935 levels, making it a valuable pharmacodynamic biomarker for assessing the efficacy of potential therapeutic compounds.[4][6]

CZC-25146 is a potent and selective LRRK2 inhibitor with IC₅₀ values of 4.76 nM for wild-type LRRK2 and 6.87 nM for the G2019S mutant form.[7] This cell-permeable compound effectively reduces mutant LRRK2-induced injury in cultured neurons.[8] This application note provides detailed protocols for measuring the dephosphorylation of LRRK2 at S935 in cellular models following treatment with **CZC-25146**, utilizing Western Blot and ELISA methodologies.

LRRK2 Signaling and Inhibition

The precise mechanism regulating S935 phosphorylation is complex and involves upstream kinases. However, it is well-established that LRRK2's own kinase activity is essential for maintaining this phosphorylation state.[1][6] LRRK2 inhibitors, like **CZC-25146**, block the

kinase function, leading to the rapid dephosphorylation of S935.[1] This event can be quantified to determine the potency and cellular efficacy of the inhibitor.



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Figure 1: LRRK2 S935 phosphorylation pathway and mechanism of **CZC-25146** inhibition.

Quantitative Data Presentation

The following table presents example data from a dose-response experiment in a cellular model (e.g., SH-SY5Y cells overexpressing LRRK2) treated with **CZC-25146** for 90 minutes.^[9] The levels of pS935-LRRK2 are quantified relative to total LRRK2 and normalized to the vehicle (DMSO) control.

CZC-25146 Conc. (nM)	pS935-LRRK2 Level (Normalized)	% Inhibition
0 (Vehicle)	1.00	0%
1	0.85	15%
5	0.52	48%
10	0.28	72%
50	0.09	91%
100	0.05	95%

Table 1: Dose-dependent inhibition of LRRK2 S935 phosphorylation by **CZC-25146**.

Experimental Protocols

I. Cell Culture and Treatment

- **Cell Line:** Use a human cell line with detectable endogenous LRRK2 (e.g., SH-SY5Y neuroblastoma, HEK293) or cells overexpressing LRRK2.
- **Culture Conditions:** Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO2 humidified incubator.
- **Seeding:** Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

- **Compound Preparation:** Prepare a 10 mM stock solution of **CZC-25146** in DMSO.^[7] Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
- **Treatment:** Aspirate the old medium from the cells and replace it with a medium containing the various concentrations of **CZC-25146** or vehicle (DMSO).
- **Incubation:** Incubate the cells for a standard duration, typically 60-90 minutes, at 37°C.^{[9][10]}

II. Preparation of Cell Lysates

- **Wash:** After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- **Lysis:** Add 100-150 µL of ice-cold lysis buffer per well. A common lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- **Scrape and Collect:** Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- **Incubate and Clarify:** Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Collect Supernatant:** Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube. Store at -80°C or proceed to protein quantification.

III. Method A: Western Blotting Protocol

This method provides a semi-quantitative analysis of pS935-LRRK2 levels.^{[11][12]}

- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method like the BCA assay.
- **Sample Preparation:** Mix 20-30 µg of protein from each sample with 4x NuPAGE LDS sample buffer and a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 70-95°C for 10 minutes.^[13]

- **SDS-PAGE:** Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder to determine molecular weight. Run the gel until adequate separation is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[12\]](#)
- **Blocking:** Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[\[13\]](#)
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with a primary antibody specific for pS935-LRRK2 (e.g., Rabbit anti-LRRK2 [pS935]). Use a separate membrane for a total LRRK2 primary antibody as a loading control.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the pS935-LRRK2 signal to the total LRRK2 signal for each sample.

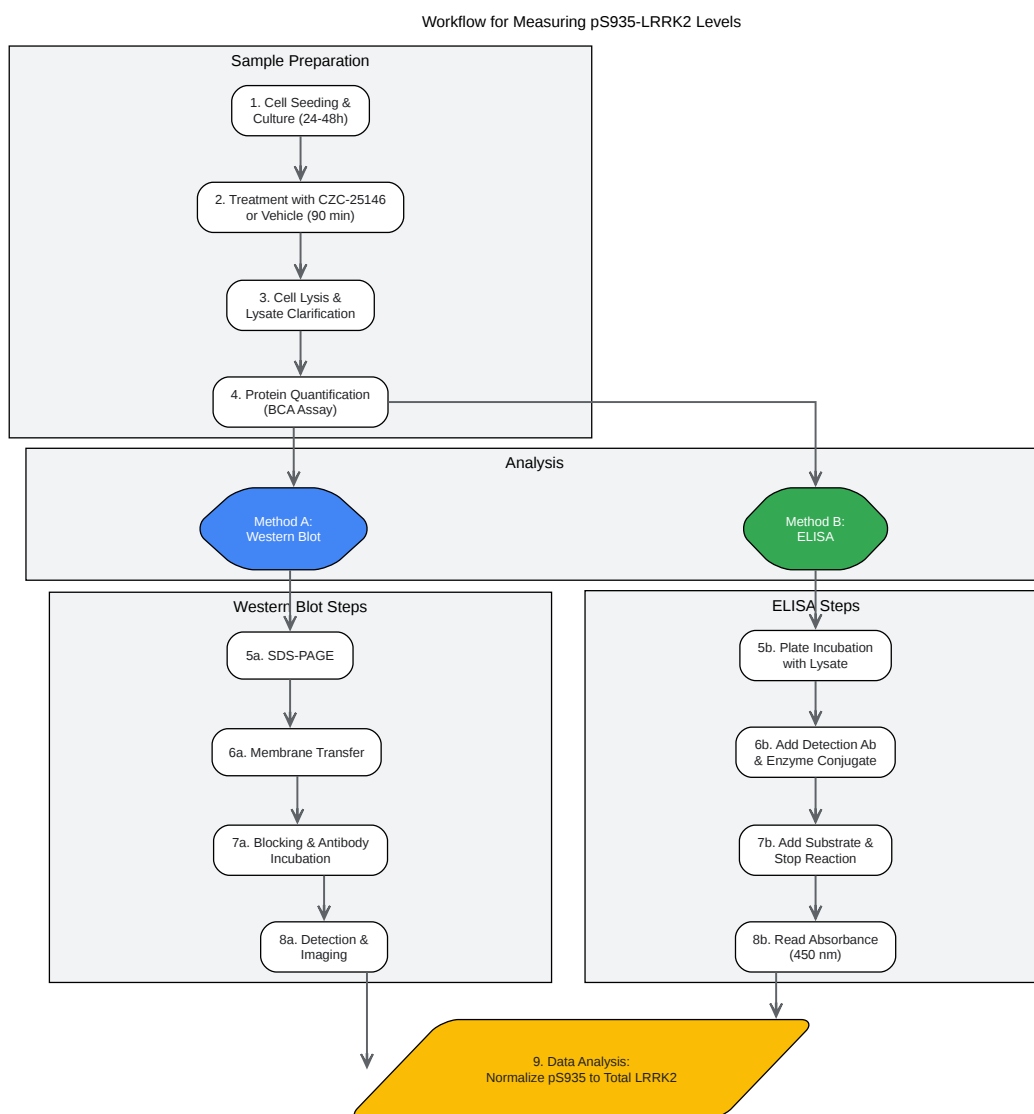
IV. Method B: Sandwich ELISA Protocol

This method provides a more quantitative and higher-throughput analysis.[\[3\]](#)[\[10\]](#)

- **Plate Coating:** Use a microtiter plate pre-coated with a capture antibody specific for total LRRK2.
- **Sample Addition:** Add 50-100 µL of cell lysate (diluted to a consistent protein concentration) or standards to the appropriate wells.
- **Incubation:** Incubate the plate for a specified time (e.g., 90 minutes to 2 hours) at room temperature to allow LRRK2 to bind to the capture antibody.[\[3\]](#)

- **Washing:** Wash the wells multiple times with the provided wash buffer to remove unbound proteins.
- **Detection Antibody:** Add a detection antibody specific for the phosphorylated S935 epitope. This antibody is often biotin-conjugated. Incubate for 1-2 hours.
- **Enzyme Conjugate:** After another wash step, add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.
- **Substrate Addition:** After a final wash, add a TMB substrate solution to each well. A color change will develop in wells containing pS935-LRRK2.[\[14\]](#)
- **Stop Reaction:** Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
- **Measurement:** Read the absorbance of each well at 450 nm using a microplate reader.
- **Analysis:** Generate a standard curve from the standards. Use this curve to calculate the concentration of pS935-LRRK2 in each sample. Normalize these values to the total LRRK2 concentration if measured separately.

Experimental Workflow



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Figure 2: Overall experimental workflow from cell treatment to data analysis.

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